N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide typically involves multiple steps. One common method involves the reaction of 5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate with cycloheptylamine under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol .
Scientific Research Applications
N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide include:
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid
Uniqueness
What sets this compound apart from similar compounds is the presence of the cycloheptyl group, which can enhance its biological activity and stability. This unique structural feature may contribute to its potential therapeutic applications and make it a valuable compound for further research .
Properties
CAS No. |
1003534-10-8 |
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Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4g/mol |
IUPAC Name |
N-cycloheptyl-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C20H27NO5/c1-20(2)11-16(23)19-15(22)9-14(10-17(19)26-20)25-12-18(24)21-13-7-5-3-4-6-8-13/h9-10,13,22H,3-8,11-12H2,1-2H3,(H,21,24) |
InChI Key |
DIRHNVJGFUZCII-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3CCCCCC3)O)C |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3CCCCCC3)O)C |
Origin of Product |
United States |
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